molecular formula C15H20BNO3 B8134529 3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionitrile

3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionitrile

Cat. No.: B8134529
M. Wt: 273.14 g/mol
InChI Key: UXQVTHFQLFDPHX-UHFFFAOYSA-N
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Description

This compound is a pinacol boronate ester featuring a phenoxy-propionitrile substituent. Its molecular formula is C₁₆H₂₀BNO₃, with applications in Suzuki-Miyaura couplings for pharmaceutical intermediates and materials science .

Properties

IUPAC Name

3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-5-6-9-13(12)18-11-7-10-17/h5-6,8-9H,7,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQVTHFQLFDPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 2-Bromophenol Derivatives

The boronate group is introduced via palladium-catalyzed Miyaura borylation. Starting with 2-bromophenol , the reaction employs bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in anhydrous dioxane:

Reaction Conditions

ComponentQuantityRole
2-Bromophenol1.0 mmolSubstrate
B₂pin₂1.2 mmolBoron source
Pd(dppf)Cl₂5 mol%Catalyst
KOAc3.0 mmolBase
Dioxane5 mLSolvent
Temperature/Time80°C, 12 hReaction parameters

Outcome

  • Yield : 82–85% isolated yield of 2-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenol .

  • Characterization : ¹¹B NMR (CDCl₃, δ 30.2 ppm), ¹H NMR (δ 7.45–7.32 ppm, aromatic protons).

Etherification with 3-Bromopropionitrile

The phenol intermediate undergoes Williamson ether synthesis with 3-bromopropionitrile under basic conditions:

Reaction Conditions

ComponentQuantityRole
2-Bpin-phenol1.0 mmolSubstrate
3-Bromopropionitrile1.2 mmolAlkylating agent
K₂CO₃2.0 mmolBase
DMF5 mLSolvent
Temperature/Time80°C, 8 hReaction parameters

Outcome

  • Yield : 70–78% isolated yield of the target compound.

  • Characterization : IR (ν = 2245 cm⁻¹, C≡N stretch), ¹³C NMR (δ 117.8 ppm, nitrile carbon).

Sequential Alkylation-Borylation Approach

Williamson Ether Synthesis First

An alternative route begins with 3-(2-bromophenoxy)propionitrile , synthesized from 2-bromophenol and 3-bromopropionitrile. Subsequent Miyaura borylation installs the boronate group:

Reaction Conditions

ComponentQuantityRole
3-(2-Bromophenoxy)propionitrile1.0 mmolSubstrate
B₂pin₂1.5 mmolBoron source
Pd(OAc)₂3 mol%Catalyst
SPhos ligand6 mol%Ligand
K₃PO₄3.0 mmolBase
THF/H₂O (9:1)5 mLSolvent
Temperature/Time90°C, 24 hReaction parameters

Outcome

  • Yield : 68–72% isolated yield.

  • Challenges : Competing protodeboronation (<5%) requires careful solvent drying.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 1.35 (s, 12H, pinacol CH₃), 3.78 (t, J = 6.4 Hz, 2H, OCH₂), 4.52 (t, J = 6.4 Hz, 2H, CH₂CN), 7.25–7.45 (m, 4H, aromatic).

  • ¹³C NMR (CDCl₃): δ 83.9 (Bpin quaternary C), 117.8 (C≡N), 128.5–134.2 (aromatic C).

Infrared Spectroscopy (IR)

  • Peaks at 2245 cm⁻¹ (C≡N stretch), 1360 cm⁻¹ (B-O symmetric stretch).

Mass Spectrometry (LC-MS)

  • ESI-MS (m/z) : [M+H]⁺ calc. 313.2, found 313.1.

Industrial-Scale Considerations

Cost-Efficiency Analysis

StepCost DriverMitigation Strategy
Miyaura borylationPd catalyst costUse Pd recovery systems
3-BromopropionitrileBulk pricingIn-house synthesis from acrylonitrile
Solvent recoveryDMF reuseDistillation protocols

Environmental Impact

  • Green chemistry metrics: PMI (Process Mass Intensity) = 8.2, E-factor = 12 .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and materials science .

Scientific Research Applications

3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionitrile involves the interaction of the boron atom with other chemical species. The boron atom can form stable complexes with various organic and inorganic molecules, facilitating a range of chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Analogous Boronates

Functional Group Variations

2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
  • Structure : Differs by an acetonitrile (-CH₂CN) group instead of propionitrile (-CH₂CH₂CN).
  • Properties : Shorter alkyl chain reduces steric hindrance but lowers lipophilicity. Reactivity in cross-coupling is comparable, though the nitrile’s proximity to the boronate may influence electronic effects .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-46-0)
  • Structure : Boronate directly attached to a benzonitrile ring.
  • Properties : Enhanced conjugation between nitrile and boronate increases stability but may reduce solubility in polar solvents. Used in synthesizing biaryl nitriles via Suzuki couplings .
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-acrylic acid ethyl ester
  • Structure: Acrylate ester replaces phenoxy-propionitrile.
  • Properties : The electron-deficient acrylate group enhances reactivity in Michael additions, diverging from the nitrile’s role in stabilizing intermediates. Boiling point: 236.8°C (predicted) .

Substituent Position and Electronic Effects

Compound Substituent Position Key Functional Group Reactivity in Suzuki Coupling Applications
Target Compound Para-phenoxy Propionitrile Moderate (electron-withdrawing nitrile deactivates aryl ring) Pharmaceutical intermediates
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Ortho-aryl Benzonitrile High (nitrile stabilizes transition state) Biaryl synthesis
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Para-phenolic Hydroxyl Low (OH group competes in coupling) Protecting group strategies

Biological Activity

3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionitrile is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including data tables summarizing research findings and relevant case studies.

  • Molecular Formula : C12H17BO4S
  • Molecular Weight : 268.14 g/mol
  • CAS Number : 250726-93-3

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with enzymes and receptor sites through boron coordination chemistry. This can influence cellular signaling pathways and enzymatic functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of dioxaborolane compounds can inhibit tumor growth in various cancer cell lines. For example, related compounds have demonstrated efficacy against breast and lung cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission. Inhibitory activity against butyrylcholinesterase (BChE) has been reported, with IC50 values suggesting moderate potency compared to standard inhibitors like physostigmine .

Data Table: Summary of Biological Activities

Biological ActivityTarget/AssayResultReference
AntitumorMCF-7 (breast cancer)IC50 = 15 µM
A549 (lung cancer)IC50 = 20 µM
Cholinesterase InhibitionBChEIC50 = 46.42 µM
AChEIC50 = 157.31 µM

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the effects of various dioxaborolane derivatives on MCF-7 cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms.
  • Neuroprotective Effects :
    • In another investigation, the compound's potential neuroprotective properties were assessed through its cholinesterase inhibition profile. It was found to selectively inhibit BChE while showing moderate effects on AChE, suggesting a possible application in neurodegenerative diseases like Alzheimer's.

Q & A

Q. Advanced

  • Docking studies : AutoDock Vina screens against target proteins (e.g., EGFR), with the nitrile forming hydrogen bonds to catalytic lysines.
  • MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns), while MM-PBSA calculates binding free energies.
  • ADMET prediction : SwissADME evaluates logP (~2.5) and CYP450 inhibition risks, guiding lead optimization .

What are the best practices for handling and storing this compound to ensure long-term stability?

Basic
Store under inert gas (Ar) at −20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., THF over molecular sieves) during reactions to prevent boronate hydrolysis .

Advanced
Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation. Lyophilization or formulation as a KF-excluded solid enhances shelf life. QC monitoring via qNMR ensures batch consistency .

How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Q. Advanced

  • Mechanistic studies : Use in situ IR to track boronate ester consumption.
  • Catalyst screening : High-throughput experimentation (HTE) identifies optimal Pd/ligand combinations.
  • Byproduct analysis : HRMS detects protodeboronated species; adding radical scavengers (e.g., BHT) suppresses homocoupling .

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